8-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid
Description
8-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid is a fluorinated heterocyclic carboxylic acid with a seven-membered benzodioxepine core.
Properties
CAS No. |
819800-70-9 |
|---|---|
Molecular Formula |
C10H9FO4 |
Molecular Weight |
212.17 g/mol |
IUPAC Name |
8-fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid |
InChI |
InChI=1S/C10H9FO4/c11-6-4-7(10(12)13)9-8(5-6)14-2-1-3-15-9/h4-5H,1-3H2,(H,12,13) |
InChI Key |
YKUNSLMPCUJSKT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC(=CC(=C2OC1)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways and Key Reaction Steps
Condensation and Ring Closure Strategies
The core benzodioxepine structure is typically constructed via condensation reactions. A common approach involves cyclization of diol or dihalide precursors with fluorinated aromatic intermediates. For example, p-fluoroanisole derivatives serve as starting materials for introducing the fluorine substituent. Subsequent ring closure using catalysts like potassium tert-butoxide in tetrahydrofuran (THF) generates the seven-membered dioxepine ring.
A critical step is the introduction of the carboxylic acid group at the 6-position. This is achieved through carboxylation using carbon dioxide under high pressure or via Grignard reactions with subsequent oxidation. For instance, maleic anhydride has been employed in Friedel-Crafts acylations to attach carbonyl groups to fluorinated aromatic rings, which are later oxidized to carboxylic acids.
Fluorination Techniques
Electrophilic fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a preferred method for introducing fluorine at the 8-position. This reagent enables regioselective fluorination under mild conditions (0–5°C), minimizing side reactions. Alternative approaches include halogen exchange (Halex) reactions using potassium fluoride (KF) in polar aprotic solvents like dimethylformamide (DMF).
Esterification and Reduction
Intermediate esters, such as methyl or ethyl 8-fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylate, are synthesized via acid-catalyzed esterification. For example, reacting the carboxylic acid precursor with methanol in the presence of sulfuric acid yields the methyl ester with >99% purity. Reduction of the ester to the aldehyde or alcohol intermediate is achieved using vitride (sodium bis(2-methoxyethoxy)aluminum hydride) in toluene or benzene.
Detailed Methodologies from Patent Literature
Hydrogenation and Cyclization (Patent CN110684000B)
A patent detailing the synthesis of benzofuran derivatives outlines a scalable protocol adaptable to benzodioxepines:
- Hydrogenation : A fluorinated chromene ketone (e.g., 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid) is hydrogenated using 10% Pd/C at ambient pressure to yield 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid.
- Esterification : The carboxylic acid is treated with methanol and H₂SO₄ under reflux to form the methyl ester.
- Reduction : The ester is reduced with vitride in dichloromethane (DCM) to produce the alcohol intermediate.
- Oxidation : Finally, oxidation with oxalyl chloride and dimethyl sulfoxide (DMSO) at -60°C yields the target compound.
Key Data:
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Hydrogenation | 10% Pd/C, H₂, RT | 96% | 69.1% |
| Esterification | MeOH, H₂SO₄, reflux | 98% | 99.97% |
| Reduction | Vitride, DCM, 0–5°C | 95% | 95% |
Electrophilic Fluorination (EP1942108B1)
This method prioritizes late-stage fluorination to avoid side reactions:
- Synthesis of Benzodioxepine Precursor : A non-fluorinated benzodioxepine carboxylic acid is prepared via Claisen condensation of diethyl oxalate with a resorcinol derivative.
- Fluorination : The precursor is treated with Selectfluor® in acetonitrile at 0°C, achieving regioselective fluorination at the 8-position.
- Purification : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane).
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Fluorination yield | 77% | |
| Reaction temperature | 0–5°C | |
| Selectfluor® stoichiometry | 1.2 equivalents |
Quality Control and Analytical Validation
Challenges and Optimization Strategies
Side Reactions
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound serves as an intermediate for creating more complex molecules. Its unique structure allows for various chemical reactions such as oxidation and reduction.
Biology
Research indicates potential biological activities of this compound:
- Antimicrobial Activity : Studies show that derivatives exhibit significant activity against bacterial strains like Staphylococcus aureus with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL.
- Anticancer Potential : Related compounds have demonstrated the ability to inhibit cancer cell proliferation in vitro. For example, derivatives showed cytotoxic effects on MCF-7 breast cancer cells with IC50 values ranging from 100 to 200 µM.
Medicine
Ongoing research is exploring its use as a pharmaceutical agent:
- Cardiovascular Diseases : The compound's interaction with specific molecular targets may lead to therapeutic applications in treating cardiovascular conditions.
Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of benzodioxepine derivatives. The study found that certain modifications enhanced cytotoxicity against cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Research conducted by Pharmaceutical Biology assessed the antimicrobial efficacy of various benzodioxepine derivatives. The findings indicated that structural variations significantly influenced activity against Gram-positive bacteria.
Mechanism of Action
The mechanism of action of 8-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The carboxylic acid group can form hydrogen bonds with target molecules, further influencing its activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 8-fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid with structurally related compounds, focusing on molecular features, ring systems, and applications:
Key Structural and Functional Differences:
Ring System: Benzodioxepine (7-membered) vs. Benzoxazines (6-membered with nitrogen): The inclusion of nitrogen in benzoxazines alters electronic properties, making them more reactive in medicinal chemistry contexts (e.g., quinolones like levofloxacin) .
Substituent Effects :
- Fluorine : Enhances metabolic stability and bioavailability, as seen in levofloxacin derivatives .
- Carboxylic Acid : Common in bioactive molecules for hydrogen bonding and solubility .
Applications: Non-fluorinated benzodioxepines are primarily used as synthetic intermediates , while fluorinated benzoxazines are critical in antibiotic development .
Biological Activity
8-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid (CAS Number: 819800-70-9) is a synthetic organic compound notable for its unique bicyclic structure and potential biological activities. This compound features a fluorine atom at the 8-position and a carboxylic acid group at the 6-position, which contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and therapeutic development.
The molecular formula of this compound is , with a molecular weight of approximately 212.17 g/mol. Its structure allows for various interactions within biological systems, influencing its activity against different targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Anticancer Activity : Potential inhibition of cancer cell proliferation.
- Antimicrobial Properties : Activity against bacterial and fungal strains.
- Enzyme Inhibition : Interaction with various enzymes that may lead to therapeutic effects.
Anticancer Activity
A study evaluating the anticancer potential of related compounds demonstrated that derivatives of benzodioxepines can inhibit cell cycle progression and induce apoptosis in cancer cell lines. For instance, compounds structurally related to 8-fluoro-3,4-dihydro-2H-1,5-benzodioxepine showed significant cytotoxicity against MCF-7 breast cancer cells at IC50 values ranging from 100 to 200 µM. Molecular docking studies indicated strong binding affinities to key proteins involved in cancer cell proliferation pathways.
Antimicrobial Activity
Research has shown that derivatives of this compound possess antimicrobial properties. A comparative study on various benzodioxepine derivatives revealed that some exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis. This suggests that modifications in the benzodioxepine structure can enhance antimicrobial efficacy.
Data Table: Biological Activity Summary
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Cell Proliferation : By interfering with cell cycle regulators.
- Induction of Apoptosis : Triggering intrinsic pathways leading to programmed cell death.
- Antimicrobial Mechanisms : Disruption of bacterial cell wall synthesis or function.
Q & A
Basic: What are the common synthetic routes for preparing 8-fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid?
Methodological Answer:
The synthesis typically involves cyclocondensation of fluorinated precursors. For example:
- Fluorination Strategy : Electrophilic fluorination (e.g., using Selectfluor®) or nucleophilic substitution (e.g., KF with aryl halides) can introduce fluorine at position 7. Evidence from structurally similar dihydrobenzodioxepines suggests starting with 3,4-dihydroxybenzoic acid derivatives, followed by cyclization using ethylene glycol derivatives under acidic conditions .
- Key Steps :
Basic: How is the structure of this compound confirmed in synthetic batches?
Methodological Answer:
Structural elucidation relies on:
- NMR Spectroscopy : H and C NMR confirm the benzodioxepine scaffold and fluorine substitution. For example, the deshielded aromatic proton adjacent to fluorine shows a characteristic doublet ( Hz) in H NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 254.06 for CHFO) .
- HPLC Purity Analysis : Reverse-phase HPLC with UV detection ensures >95% purity .
Advanced: How can regioselective fluorination at position 8 be achieved without side products?
Methodological Answer:
Regioselectivity is controlled via:
- Directed Ortho-Metalation (DoM) : Use a directing group (e.g., carboxylic acid or ester) to position lithium bases for fluorination. For example, LDA (lithium diisopropylamide) generates a lithiated intermediate, which reacts with NFSI (N-fluorobenzenesulfonimide) .
- Temperature Control : Reactions at −78°C minimize electrophilic side reactions.
- Validation : F NMR tracks fluorine incorporation, while X-ray crystallography resolves positional ambiguity .
Advanced: What pharmacological targets are hypothesized for this compound, and how are they validated?
Methodological Answer:
- Target Hypothesis : Structural analogs (e.g., fluoroquinolones) suggest activity against DNA gyrase or topoisomerase IV. Molecular docking studies using software like AutoDock align the carboxylic acid and fluorine moieties with enzyme active sites .
- Validation Methods :
- In Vitro Assays : Microdilution broth assays (MIC values) against E. coli or S. aureus.
- Radioligand Binding : Competitive binding assays with H-labeled inhibitors (e.g., ciprofloxacin) quantify target affinity .
Advanced: How to resolve contradictions in spectral data for fluorine-containing impurities?
Methodological Answer:
Contradictions often arise from:
- Fluorine Isotope Effects : F splitting in H NMR may obscure signals. Use H-F HOESY to correlate fluorine with nearby protons .
- Impurity Profiling : LC-MS/MS identifies byproducts (e.g., 6-fluoro regioisomers). Compare retention times and fragmentation patterns with synthesized standards .
- X-ray Crystallography : Definitive confirmation of regiochemistry and crystal packing .
Advanced: What methodologies assess metabolic stability in preclinical studies?
Methodological Answer:
- In Vitro Models : Incubate with liver microsomes (human or rodent) and quantify parent compound depletion via LC-MS. Calculate half-life () and intrinsic clearance (Cl) .
- Phase I Metabolism : Identify hydroxylation or demethylation products using high-resolution MS.
- CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4) to evaluate enzyme inhibition potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
